7-Bromo-5-methoxy-2-nitro-1-benzofuran
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Overview
Description
7-Bromo-5-methoxy-2-nitrobenzofuran: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 5th position, and a nitro group at the 2nd position on the benzofuran ring. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methoxy-2-nitrobenzofuran typically involves multi-step organic reactions. One common method includes the bromination of 5-methoxy-2-nitrobenzofuran. The bromination reaction can be carried out using bromine (Br2) in acetic acid (AcOH), dichloromethane (CH2Cl2), or chloroform (CHCl3) at temperatures ranging from 0°C to 30°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-methoxy-2-nitrobenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium nitrite (NaNO2) and hydrochloric acid (HCl) can be used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Reduction Reactions: 7-Bromo-5-methoxy-2-aminobenzofuran.
Oxidation Reactions: 7-Bromo-5-carboxy-2-nitrobenzofuran.
Scientific Research Applications
Chemistry: 7-Bromo-5-methoxy-2-nitrobenzofuran is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine: Benzofuran derivatives, including 7-Bromo-5-methoxy-2-nitrobenzofuran, have shown potential biological activities such as antiviral, antibacterial, and anticancer properties . These compounds are being studied for their potential use in developing new therapeutic agents.
Industry: In the industrial sector, benzofuran derivatives are used in the manufacture of dyes, polymers, and other materials. The specific applications of 7-Bromo-5-methoxy-2-nitrobenzofuran in industry are still under investigation.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methoxy-2-nitrobenzofuran is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine and methoxy groups may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-Methoxy-2-nitrobenzofuran: Lacks the bromine atom at the 7th position.
7-Bromo-2-nitrobenzofuran: Lacks the methoxy group at the 5th position.
7-Bromo-5-methoxybenzofuran: Lacks the nitro group at the 2nd position.
Uniqueness: The presence of all three substituents (bromine, methoxy, and nitro groups) in 7-Bromo-5-methoxy-2-nitrobenzofuran makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
56897-49-5 |
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Molecular Formula |
C9H6BrNO4 |
Molecular Weight |
272.05 g/mol |
IUPAC Name |
7-bromo-5-methoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C9H6BrNO4/c1-14-6-2-5-3-8(11(12)13)15-9(5)7(10)4-6/h2-4H,1H3 |
InChI Key |
MOBMRMOUFSKINW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(O2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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